4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is a heterocyclic compound that features a bromine atom, a pyrazine ring, an azetidine ring, and a thiophene ring
Preparation Methods
The synthesis of 4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl4) to form the intermediate compound . This intermediate can then undergo further reactions, such as Suzuki cross-coupling with various aryl or heteroaryl boronic acids, to yield the final product .
Chemical Reactions Analysis
4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like aryl or heteroaryl boronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: The compound can be synthesized through condensation reactions involving pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid.
Scientific Research Applications
4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with biological activity.
Materials Science: The electronic properties of the compound, such as its HOMO-LUMO energy gap, make it useful in the development of materials with specific electronic characteristics.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is not well-documented. its structure suggests that it may interact with biological targets through various pathways, potentially involving the pyrazine and thiophene rings. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share a similar core structure but differ in the substituents on the thiophene ring.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring instead of a pyrazine ring and exhibit different chemical and biological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds feature an imidazo[1,2-a]pyridine ring system and are synthesized under different reaction conditions.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct electronic and chemical properties.
Properties
Molecular Formula |
C12H11BrN4OS |
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Molecular Weight |
339.21 g/mol |
IUPAC Name |
4-bromo-N-(1-pyrazin-2-ylazetidin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11BrN4OS/c13-8-3-10(19-7-8)12(18)16-9-5-17(6-9)11-4-14-1-2-15-11/h1-4,7,9H,5-6H2,(H,16,18) |
InChI Key |
YWTSEEKLQRSVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC(=CS3)Br |
Origin of Product |
United States |
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